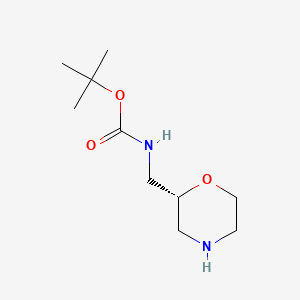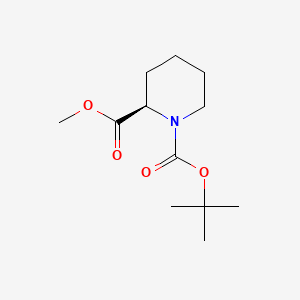
(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 164456-75-1. It has a molecular weight of 243.3 and its IUPAC name is 1-tert-butyl 2-methyl (2R)-1,2-piperidinedicarboxylate .
Synthesis Analysis
The synthesis of this compound involves the reaction of ®-Piperidine-1,2-dicarboxylic acid 1-tert-butyl ester with potassium carbonate (K2CO3) and methyl iodide (MeI) in N,N-dimethyl-formamide (DMF) at room temperature . After stirring overnight, the reaction mixture is diluted with ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated to yield the product .Molecular Structure Analysis
The molecular formula of this compound is C12H21NO4 . It has 17 heavy atoms, no aromatic heavy atoms, and a fraction of Csp3 of 0.83 . It has 5 rotatable bonds, 4 H-bond acceptors, and no H-bond donors .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a high gastrointestinal (GI) absorption and is BBB permeant . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . Its LogP values range from 1.03 to 3.03 . It has a topological polar surface area (TPSA) of 55.84 Ų .Aplicaciones Científicas De Investigación
Synthesis of Vandetanib
A critical review of synthetic routes for Vandetanib, an anticancer drug, emphasized the importance of intermediates like tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in achieving high yields and commercial viability in industrial-scale production. This review underscores the role of (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate derivatives in streamlining the synthesis of complex pharmaceuticals (W. Mi, 2015).
Advancements in Asymmetric Synthesis
The use of chiral sulfinamides, including derivatives of (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, has been highlighted in the stereoselective synthesis of N-heterocycles. These methodologies offer access to a diverse array of piperidines, pyrrolidines, and azetidines, which are fundamental structures in many natural products and drugs, showcasing the compound's utility in enantioselective chemical synthesis (R. Philip et al., 2020).
Environmental Applications
In environmental science, the decomposition of methyl tert-butyl ether (MTBE) using cold plasma reactors has been investigated. Although not directly related to (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, this research points to the broader context of tert-butyl compounds' reactivity and their implications in environmental remediation efforts (L. Hsieh et al., 2011).
Ligand Development for D2-like Receptors
The synthesis and evaluation of ligands for D2-like receptors have been informed by the structural properties of arylcycloalkylamines, such as phenyl piperidines. The review of these compounds, including derivatives of (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, illustrates their role in developing selective and potent receptor antagonists (D. Sikazwe et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-piperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJFJDVCVNWQN-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662560 |
Source


|
| Record name | 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | |
CAS RN |
164456-75-1 |
Source


|
| Record name | 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)
![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)
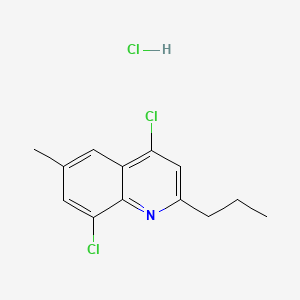
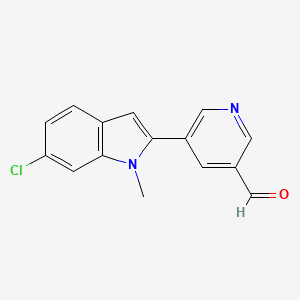
![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)
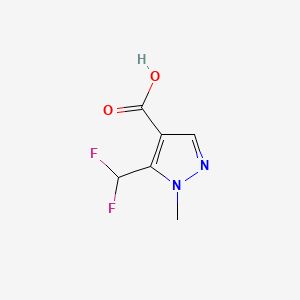


![tert-Butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598764.png)
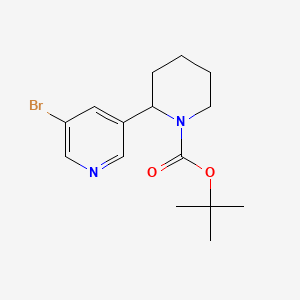
![2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine](/img/structure/B598767.png)
